molecular formula C20H29N3O2 B2835530 (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide CAS No. 1235696-96-4

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide

Cat. No. B2835530
CAS RN: 1235696-96-4
M. Wt: 343.471
InChI Key: MFISKFGHBGZAOH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide, also known as BCTC, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature.

Mechanism Of Action

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by various stimuli. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has been shown to be highly selective for TRPV1, with little or no activity against other ion channels. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has also been shown to block the sensitization of TRPV1 by inflammatory mediators, such as prostaglandins and bradykinin, which can enhance the activity of the channel and increase pain sensitivity.
Biochemical and Physiological Effects:
(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has been shown to reduce pain and other sensory symptoms in animal models of various pain conditions, including inflammatory pain, neuropathic pain, and cancer pain. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has been shown to have a rapid onset of action and a long duration of action, making it a promising candidate for the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has several advantages as a research tool for the study of TRPV1 and pain. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide is a potent and selective antagonist of TRPV1, making it a valuable tool for the study of the channel's function and regulation. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has also been shown to be effective in animal models of pain, making it a useful tool for the study of pain mechanisms and the development of new pain therapies. However, (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has some limitations as a research tool, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide and TRPV1. One direction is the development of more potent and selective TRPV1 antagonists, which may have improved efficacy and reduced side effects compared to (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide. Another direction is the study of the role of TRPV1 in other physiological processes, such as inflammation, metabolism, and cardiovascular function. Finally, the development of new pain therapies based on the inhibition of TRPV1 and other pain-related ion channels is an important area of research with the potential to improve the lives of millions of people suffering from chronic pain.

Synthesis Methods

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the amino group on piperidine using tert-butyloxycarbonyl (Boc) to form Boc-piperidine. The second step involves the reaction of Boc-piperidine with cinnamaldehyde to form Boc-piperidinyl cinnamaldehyde. The third step involves the reduction of the double bond in Boc-piperidinyl cinnamaldehyde using sodium borohydride to form Boc-piperidinyl cinnamyl alcohol. The final step involves the reaction of Boc-piperidinyl cinnamyl alcohol with isobutyl chloroformate to form (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide.

Scientific Research Applications

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and other sensory disorders. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has been shown to be a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the perception of pain and temperature. TRPV1 is expressed in sensory neurons and is activated by a variety of stimuli, including heat, acid, and capsaicin. (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide has been shown to block the activation of TRPV1 by these stimuli, thereby reducing pain and other sensory symptoms.

properties

IUPAC Name

N-tert-butyl-4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)22-19(25)23-13-11-17(12-14-23)15-21-18(24)10-9-16-7-5-4-6-8-16/h4-10,17H,11-15H2,1-3H3,(H,21,24)(H,22,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISKFGHBGZAOH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.